4-Prenyloxyresveratrol

Descripción general

Descripción

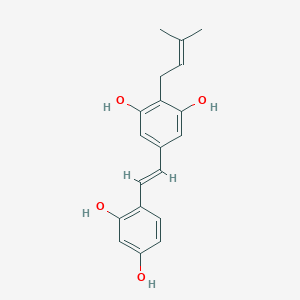

4’-Prenyloxyresveratrol is a natural product derivative of resveratrol, a well-known polyphenolic compound. It is a stilbenoid with the molecular formula C19H20O4 and a molar mass of 312.36 g/mol . This compound is characterized by the presence of a prenyloxy group attached to the resveratrol backbone, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Prenyloxyresveratrol typically involves the prenyloxy substitution of resveratrol. One common method is the pentenylation of resveratrol, which involves the reaction of resveratrol with prenyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods: Industrial production of 4’-Prenyloxyresveratrol is more complex and involves multiple steps to ensure high yield and purity. The process often starts with the extraction of resveratrol from natural sources such as grape skins or Japanese knotweed, followed by chemical modification to introduce the prenyloxy group. Advanced techniques like column chromatography are used for purification .

Análisis De Reacciones Químicas

Types of Reactions: 4’-Prenyloxyresveratrol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The prenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogenated compounds and strong bases are used for substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Antioxidant Properties

4-Prenyloxyresveratrol exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. In a study examining the effects of stilbenoids on inflammatory pathways, this compound was identified as a potent inhibitor of oxidative stress markers in THP-1 human macrophages .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK. A comparative study on stilbenoids revealed that this compound significantly reduced inflammation in LPS-activated macrophages, suggesting potential therapeutic applications for inflammatory diseases .

Anticancer Activity

Research indicates that this compound can inhibit the proliferation of cancer cells. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Skin Whitening Agent

The compound's ability to inhibit tyrosinase activity makes it a candidate for skin whitening products. In a study involving mouse melanoma cells, this compound exhibited potent inhibition of melanin biosynthesis comparable to kojic acid, a well-known skin-whitening agent . This property is particularly relevant for cosmetic formulations targeting hyperpigmentation.

Photoprotection

This compound has shown promise in protecting skin from UV-induced damage. Animal studies demonstrated that topical application reduced UV-induced erythema and pigmentation, indicating its potential as a photoprotective agent in sunscreens and skincare products .

Cognitive Health

Studies have suggested that this compound may offer neuroprotective benefits, particularly in models of Alzheimer’s disease. Its ability to activate SIRT1, a protein associated with longevity and neuroprotection, supports cognitive function and may delay the onset of neurodegenerative diseases .

Stroke Recovery

Research indicates that this compound can mitigate ischemic damage in neuronal cells following stroke. In vitro studies showed that it protects against oxidative stress-induced apoptosis in primary cortical neurons subjected to oxygen-glucose deprivation .

Table 1: Biological Activities of this compound

Mecanismo De Acción

The mechanism of action of 4’-Prenyloxyresveratrol involves multiple pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-kappaB and PI3K/Akt

Comparación Con Compuestos Similares

4’-Prenyloxyresveratrol is unique due to the presence of the prenyloxy group, which enhances its biological activity compared to resveratrol. Similar compounds include:

Resveratrol: The parent compound, known for its antioxidant and anti-inflammatory properties.

Oxyresveratrol: Another derivative with similar but distinct biological activities.

Quercetin: A flavonoid with comparable antioxidant properties

Actividad Biológica

4-Prenyloxyresveratrol, a derivative of the well-known polyphenol resveratrol, has attracted significant attention in scientific research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound (C19H20O4) is characterized by the presence of a prenyloxy group at the 4' position of the resveratrol structure. This modification enhances its biological activity compared to its parent compound, resveratrol, which is known for its antioxidant and anti-inflammatory properties.

Biological Activities

The biological activities of this compound include:

- Antioxidant Properties : It exhibits strong free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK .

- Anticancer Potential : Studies show that it can inhibit the proliferation and metastasis of various cancer cell lines, suggesting its utility in cancer therapy .

Antioxidant Mechanism

This compound acts as a potent antioxidant by neutralizing reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. This activity is vital for protecting cells from oxidative damage.

Anti-inflammatory Pathways

The compound has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cells. It achieves this by inhibiting the activation of NF-κB and AP-1 pathways, which are critical in inflammatory responses .

Anticancer Mechanism

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. It has been particularly effective against breast cancer and liver cancer cell lines .

Pharmacokinetics

The bioavailability of this compound is still under investigation; however, similar compounds like resveratrol have shown approximately 20% bioavailability. The pharmacokinetic profile suggests that modifications like prenyloxy groups may enhance absorption and efficacy.

Comparative Activity with Similar Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | High | High |

| Resveratrol | Moderate | Moderate | Moderate |

| Oxyresveratrol | Moderate | Low | Moderate |

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective potential of various stilbenes, including this compound, against LPS-induced inflammation in microglia. The results indicated significant reductions in inflammatory markers, suggesting potential applications in neurodegenerative diseases .

- Tyrosinase Inhibition : In a comparative study on enzyme inhibition, this compound demonstrated potent tyrosinase inhibitory activity with an IC50 value of 0.90 μM, highlighting its potential use in skin whitening products and anti-aging formulations .

- Diabetes Management : Another study reported that this compound exhibits significant α-glucosidase inhibitory activity (IC50 = 28.04 μM), indicating its potential role in managing diabetes by delaying carbohydrate absorption .

Propiedades

IUPAC Name |

5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-12(2)3-8-16-18(22)9-13(10-19(16)23)4-5-14-6-7-15(20)11-17(14)21/h3-7,9-11,20-23H,8H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHGVKWVMWWVQZ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C=CC2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415184 | |

| Record name | 4'-Prenyloxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69065-16-3 | |

| Record name | 4-Prenyloxyresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69065-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Prenyloxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 197 °C | |

| Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of 4'-Prenyloxyresveratrol and what biological activities have been reported?

A: 4'-Prenyloxyresveratrol has been isolated from several plant sources, notably the heartwood of Artocarpus incisus and the leaves of Morus alba (mulberry) . Research indicates that 4'-Prenyloxyresveratrol exhibits inhibitory activity against tyrosinase, an enzyme crucial for melanin biosynthesis .

Q2: How does UV-C irradiation affect the levels of 4'-Prenyloxyresveratrol in mulberry leaves?

A: Studies have shown that exposing mulberry leaves to UV-C irradiation significantly increases the concentration of 4'-Prenyloxyresveratrol. One study observed a 43-fold increase in 4'-Prenyloxyresveratrol levels in UV-C treated leaves compared to untreated controls . This suggests that UV-C treatment could be a viable method to enhance the production of this compound in mulberry for potential applications.

Q3: Are there other compounds with similar structures and activities found alongside 4'-Prenyloxyresveratrol in these plant sources?

A: Yes, research has identified several compounds structurally related to 4'-Prenyloxyresveratrol in the same plant extracts. For instance, oxyresveratrol, artocarbene, (+)-norartocarpanone, and other prenylated stilbenoids are often found alongside 4'-Prenyloxyresveratrol . These compounds often exhibit similar biological activities, such as tyrosinase inhibition, suggesting potential synergistic effects.

Q4: What analytical techniques are commonly employed to identify and quantify 4'-Prenyloxyresveratrol in plant extracts?

A: A combination of techniques is typically used for the analysis of 4'-Prenyloxyresveratrol. Initial extraction and separation often involve chromatographic methods like column chromatography and high-performance liquid chromatography (HPLC). Structural identification is typically achieved through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.